molecular formula C13H18ClNO2 B2619861 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride CAS No. 2309474-08-4; 860226-70-6

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride

Cat. No.: B2619861
CAS No.: 2309474-08-4; 860226-70-6
M. Wt: 255.74
InChI Key: LYHXYKVMUDNFOC-UHFFFAOYSA-N
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Description

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a chemical compound that features a phenyl group and a piperidine ring attached to an acetic acid moiety. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The piperidine ring and phenyl group in the compound help in optimizing the 3D orientation of the PROTAC, enhancing its binding affinity and specificity.

Properties

CAS No.

2309474-08-4; 860226-70-6

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74

IUPAC Name

2-phenyl-2-piperidin-4-ylacetic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-5,11-12,14H,6-9H2,(H,15,16);1H

InChI Key

LYHXYKVMUDNFOC-UHFFFAOYSA-N

SMILES

C1CNCCC1C(C2=CC=CC=C2)C(=O)O.Cl

solubility

not available

Origin of Product

United States

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